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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye ATTO 700, tailored for its

application in advanced fluorescence imaging techniques. Below, you will find its core

photophysical and spectral properties, detailed experimental protocols for its use in key

applications, and a discussion of its utility in studying cellular signaling pathways.

Core Properties of ATTO 700
ATTO 700 is a fluorescent label belonging to a new generation of dyes characterized by their

strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.

[1][2] It is a zwitterionic dye that is electrically neutral upon conjugation to a substrate.[1][2]

These properties make it a robust tool for a variety of fluorescence-based applications,

including single-molecule detection, super-resolution microscopy, and fluorescence in situ

hybridization (FISH).[3]

Spectral and Photophysical Characteristics
The spectral properties of ATTO 700 make it well-suited for excitation by common laser lines in

the red region of the spectrum, minimizing autofluorescence from biological samples.[4] Key

quantitative data for ATTO 700 are summarized in the table below for easy reference and

comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15557223?utm_src=pdf-interest
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.researchgate.net/publication/365644530_Enzyme_self-label-bound_ATTO700_in_single_molecule_and_super-resolution_microscopy
https://mcb.berkeley.edu/courses/mcb230/jk_pdfs/1_sako_ncb00.pdf
https://www.researchgate.net/publication/365644530_Enzyme_self-label-bound_ATTO700_in_single_molecule_and_super-resolution_microscopy
https://mcb.berkeley.edu/courses/mcb230/jk_pdfs/1_sako_ncb00.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10801095/
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.sigmaaldrich.com/TW/zh/technical-documents/protocol/research-and-disease-areas/cancer-research/atto-dyes-for-superior-fluorescent-imaging
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Maximum Excitation

Wavelength (λex)
700 nm [5][6][7][8]

Maximum Emission

Wavelength (λem)
716 nm [7][8][9]

Molar Extinction Coefficient

(εmax)
1.2 x 10⁵ cm⁻¹M⁻¹ [10]

Fluorescence Quantum Yield

(Φf)
0.25 [5][6][10]

Fluorescence Lifetime (τfl) 1.6 ns [5][7][8]

Molecular Weight (NHS Ester) 837 g/mol

Molecular Weight (Maleimide) 971 g/mol

Key Applications and Experimental Protocols
ATTO 700 is a versatile dye that can be conjugated to a variety of biomolecules, including

antibodies, proteins, and nucleic acids, for a range of imaging applications.

Antibody and Protein Labeling
ATTO 700 is frequently supplied as an N-hydroxysuccinimide (NHS) ester or a maleimide

derivative for covalent labeling of proteins and antibodies. NHS esters react with primary

amines, such as the side chain of lysine residues, while maleimides react with free sulfhydryl

groups, typically on cysteine residues.

This protocol provides a general guideline for labeling antibodies with ATTO 700 NHS ester.

Optimization may be required for specific antibodies.

Materials:

Antibody of interest (in an amine-free buffer)

ATTO 700 NHS ester
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS)

Procedure:

Antibody Preparation:

Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL. If the

antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against

PBS.

Dye Preparation:

Prepare a 10 mM stock solution of ATTO 700 NHS ester in anhydrous DMF or DMSO.

This solution should be prepared fresh.

Conjugation Reaction:

The recommended molar ratio of dye to antibody is typically between 6:1 and 10:1.

Add the calculated volume of the ATTO 700 NHS ester stock solution to the antibody

solution while gently vortexing.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) equilibrated with PBS.

Collect the fractions containing the brightly colored, labeled antibody.

Determination of Degree of Labeling (DOL):
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The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm and

700 nm.

Preparation
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Click to download full resolution via product page

Caption: Workflow for Antibody Conjugation with ATTO 700 NHS Ester.

Immunofluorescence (IF)
ATTO 700-conjugated antibodies are excellent tools for immunofluorescence microscopy,

enabling the visualization of specific proteins within fixed and permeabilized cells.

This is a general protocol for adherent cells and may require optimization.

Materials:

Cells grown on coverslips

ATTO 700-conjugated secondary antibody

Primary antibody specific to the target protein

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
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Mounting medium

Procedure:

Cell Fixation:

Wash cells with PBS.

Fix with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilization:

Incubate with Permeabilization Buffer for 10 minutes at room temperature.

Wash three times with PBS.

Blocking:

Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-

specific antibody binding.

Primary Antibody Incubation:

Incubate with the primary antibody (diluted in Blocking Buffer) for 1 hour at room

temperature or overnight at 4°C.

Wash three times with PBS.

Secondary Antibody Incubation:

Incubate with the ATTO 700-conjugated secondary antibody (diluted in Blocking Buffer) for

1 hour at room temperature, protected from light.

Wash three times with PBS.

Mounting:
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Mount the coverslip onto a microscope slide using a suitable mounting medium.

Imaging:

Image using a fluorescence microscope equipped with appropriate filters for ATTO 700
(Excitation ~700 nm, Emission ~716 nm).
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Caption: General Workflow for Immunofluorescence Staining.

Fluorescence In Situ Hybridization (FISH)
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ATTO 700 can be incorporated into oligonucleotide probes for the detection of specific DNA or

RNA sequences within cells.

This protocol provides a basic framework for FISH. Specific hybridization and wash conditions

will depend on the probe sequence and target.

Materials:

Cells or tissue on a slide

ATTO 700-labeled oligonucleotide probe

Hybridization Buffer

Wash Buffers (e.g., SSC buffers of varying stringency)

Fixative (e.g., 4% PFA)

Permeabilization agents (e.g., Triton X-100, Proteinase K)

Mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

Sample Preparation:

Fix and permeabilize the cells or tissue to allow probe entry.

Pre-hybridization:

Incubate the sample in a pre-hybridization buffer to block non-specific binding sites.

Hybridization:

Denature the target DNA (if applicable) and the probe.

Apply the ATTO 700-labeled probe in Hybridization Buffer to the sample and incubate

overnight at a specific temperature.
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Washing:

Wash the sample with buffers of increasing stringency to remove unbound and non-

specifically bound probes.

Counterstaining and Mounting:

Stain the nuclei with a counterstain like DAPI.

Mount the slide with an appropriate mounting medium.

Imaging:

Visualize the ATTO 700 signal using a fluorescence microscope with the appropriate filter

sets.

Application in Studying Cellular Signaling: GPCR
Trafficking
ATTO 700 has been successfully employed in advanced imaging studies to investigate cellular

signaling processes. For instance, it has been used to label and track the localization and

trafficking of the Glucagon-like peptide-1 receptor (GLP1R), a G protein-coupled receptor

(GPCR) crucial for glucose metabolism.

In such studies, ATTO 700 can be conjugated to a ligand of the receptor or used to label the

receptor itself via protein tagging technologies like SNAP-tag or HaloTag. This allows for the

visualization of receptor internalization, recycling, and degradation upon ligand binding,

providing insights into the regulation of the signaling pathway.
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Caption: ATTO 700 in visualizing GPCR signaling and trafficking.
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Conclusion
ATTO 700 is a high-performance fluorescent dye with properties that make it an invaluable tool

for modern fluorescence imaging. Its excellent photostability, brightness, and suitability for

conjugation to a wide range of biomolecules enable detailed investigations in

immunofluorescence, FISH, and the study of dynamic cellular processes like signal

transduction. The provided protocols offer a starting point for the successful application of

ATTO 700 in your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15557223#introduction-to-atto-700-for-fluorescence-
imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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